molecular formula C12H14ClN3O3S B2369914 3-methyl-1-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride CAS No. 1909324-80-6

3-methyl-1-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride

Cat. No.: B2369914
CAS No.: 1909324-80-6
M. Wt: 315.77
InChI Key: JQVMHRRISOLIHU-UHFFFAOYSA-N
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Description

3-methyl-1-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family

Scientific Research Applications

3-methyl-1-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride has several applications in scientific research:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.

    Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . Understanding these influences is crucial for optimizing the compound’s use in various settings.

Safety and Hazards

Sulfonyl chlorides are typically corrosive and can cause burns and eye damage. They can also be harmful if inhaled. Therefore, appropriate safety measures should be taken when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1-(oxan-4-yl)-1H-pyrazole with a sulfonyl chloride reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Cyclized Products: Formed through intramolecular cyclization reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid
  • (3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid hydrochloride

Uniqueness

3-methyl-1-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride is unique due to its specific structural features, such as the presence of both the pyrazolo[3,4-b]pyridine core and the sulfonyl chloride group

Properties

IUPAC Name

3-methyl-1-(oxan-4-yl)pyrazolo[3,4-b]pyridine-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3S/c1-8-11-6-10(20(13,17)18)7-14-12(11)16(15-8)9-2-4-19-5-3-9/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVMHRRISOLIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)S(=O)(=O)Cl)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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